3-fluoro-4-{[(E)-1-(methylsulfanyl)-2-nitroethenyl]amino}phenol
Description
This compound features a fluorophenol backbone substituted with a nitroethenyl group bearing a methylsulfanyl moiety. Its structure includes an (E)-configured enamine linkage, which is critical for its electronic and steric properties.
Properties
IUPAC Name |
3-fluoro-4-[[(E)-1-methylsulfanyl-2-nitroethenyl]amino]phenol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9FN2O3S/c1-16-9(5-12(14)15)11-8-3-2-6(13)4-7(8)10/h2-5,11,13H,1H3/b9-5+ | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BHJZOMXYVPCLJQ-WEVVVXLNSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC(=C[N+](=O)[O-])NC1=C(C=C(C=C1)O)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CS/C(=C/[N+](=O)[O-])/NC1=C(C=C(C=C1)O)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9FN2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
244.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-fluoro-4-{[(E)-1-(methylsulfanyl)-2-nitroethenyl]amino}phenol typically involves multi-step organic reactions. One common method includes the nitration of a fluorophenol derivative followed by the introduction of a methylsulfanyl group through a nucleophilic substitution reaction. The final step involves the formation of the nitroethenyl group via a condensation reaction with an appropriate aldehyde or ketone under basic conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Additionally, the implementation of green chemistry principles, such as the use of environmentally benign solvents and catalysts, can make the process more sustainable.
Chemical Reactions Analysis
Types of Reactions
3-fluoro-4-{[(E)-1-(methylsulfanyl)-2-nitroethenyl]amino}phenol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction of the nitro group can yield the corresponding amine.
Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or catalytic hydrogenation can be used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions, often in the presence of a base.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Amines.
Substitution: Various substituted phenol derivatives.
Scientific Research Applications
3-fluoro-4-{[(E)-1-(methylsulfanyl)-2-nitroethenyl]amino}phenol has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly as a lead compound for new therapeutic agents.
Industry: Utilized in the development of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 3-fluoro-4-{[(E)-1-(methylsulfanyl)-2-nitroethenyl]amino}phenol involves its interaction with specific molecular targets and pathways. The nitro group can undergo bioreduction to form reactive intermediates that can interact with cellular macromolecules, leading to various biological effects. The fluorine atom and methylsulfanyl group can influence the compound’s lipophilicity and bioavailability, enhancing its interaction with target proteins and enzymes.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The evidence provided allows a detailed comparison with 2-allyl-6-((E)-{[3-(2-fluorophenyl)-5-sulfanyl-4H-1,2,4-triazol-4-yl]imino}methyl)phenol (hereafter referred to as Compound A) .
Table 1: Structural and Physicochemical Comparison
Key Differences and Implications
Core Heterocycle vs. Triazole-thiones are known for their antimicrobial and anticancer activities , whereas nitro groups often confer redox activity or cytotoxicity.
The methylsulfanyl group in the target compound may enhance lipophilicity and membrane permeability compared to the polar triazole-thione in Compound A.
Molecular Weight and Complexity :
- Compound A has a significantly higher molecular weight (354 vs. ~257 g/mol), suggesting differences in bioavailability or synthetic accessibility.
Research Findings
- The (E)-configuration in both compounds likely stabilizes their planar conformations, influencing intermolecular interactions.
- Biological Relevance : The fluorophenyl moiety in both compounds may enhance binding to hydrophobic enzyme pockets, but Compound A ’s triazole-thione could target metalloenzymes (e.g., carbonic anhydrase), whereas the nitro group in the target compound might act as a prodrug activator under reductive conditions.
Biological Activity
3-Fluoro-4-{[(E)-1-(methylsulfanyl)-2-nitroethenyl]amino}phenol, with the molecular formula C9H9FN2O3S, is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological mechanisms, and relevant research findings.
Chemical Structure and Properties
The compound features a fluorine atom, a nitro group, and a methylsulfanyl group attached to a phenolic ring. These functional groups contribute to its unique chemical reactivity and biological activity.
| Property | Value |
|---|---|
| Molecular Formula | C9H9FN2O3S |
| Molecular Weight | 244.24 g/mol |
| IUPAC Name | 3-fluoro-4-{[(E)-1-(methylsulfanyl)-2-nitroethenyl]amino}phenol |
| InChI Key | BHJZOMXYVPCLJQ-UITAMQMPSA-N |
Synthesis
The synthesis of this compound typically involves several steps:
- Sulfurization : Introduction of the methylsulfanyl group using methylthiol.
- Coupling Reaction : A condensation reaction under basic conditions to attach the nitro group.
These methods can be optimized for industrial production using continuous flow reactors and automated synthesis techniques .
Biological Activity
Research indicates that 3-fluoro-4-{[(E)-1-(methylsulfanyl)-2-nitroethenyl]amino}phenol exhibits several biological activities:
Antimicrobial Properties
Studies have shown that compounds with similar structures possess antimicrobial properties. The nitro group can undergo bioreduction, leading to reactive intermediates that may disrupt microbial cell functions .
Anticancer Activity
Preliminary investigations suggest potential anticancer effects. The compound's structural elements may interact with cellular targets involved in proliferation and apoptosis. Specific studies are required to elucidate these mechanisms further.
The proposed mechanism involves:
- Bioreduction of the Nitro Group : This process generates reactive intermediates capable of interacting with DNA or proteins, potentially leading to cell death.
- Influence of Functional Groups : The fluorine and methylsulfanyl groups may enhance binding affinity to biological targets, modulating the compound's overall activity .
Case Studies and Research Findings
Recent studies have highlighted the following findings:
-
In Vitro Studies :
- A study demonstrated that derivatives of this compound showed significant inhibition against various cancer cell lines, suggesting a dose-dependent response .
- Microbial Testing :
-
Comparative Analysis :
- Comparative studies with structurally similar compounds revealed that the presence of the fluorine atom significantly enhances biological activity, particularly in anticancer assays .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
